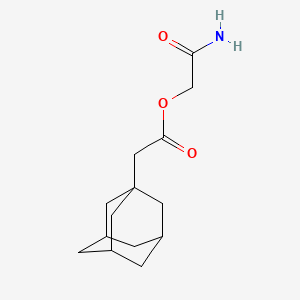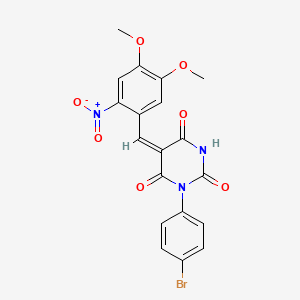![molecular formula C21H30N2O4 B6032157 2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032157.png)
2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BDD, is a synthetic compound that has been studied for its potential applications in scientific research. BDD is a spirocyclic compound that contains a diazaspiro ring system, which gives it unique properties that make it a promising candidate for research.
Mechanism of Action
The mechanism of action of 2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including neurotransmitter release and calcium signaling. This compound has also been shown to interact with other receptors such as the dopamine D2 receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of certain enzymes and ion channels, suggesting that it may have potential applications in drug discovery. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its high purity and availability, which makes it a readily accessible compound for research purposes. Additionally, this compound has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively limited research data, which makes it difficult to fully understand its potential applications.
Future Directions
There are several future directions for research on 2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new drugs that target the sigma-1 receptor, which has been implicated in a variety of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and neuroprotection. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound in animal models before it can be considered for clinical trials in humans.
Synthesis Methods
The synthesis of 2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that begins with the condensation of 2,3-dimethoxybenzaldehyde and 2-aminobutyric acid. The resulting intermediate is then subjected to a series of reactions that ultimately yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
Scientific Research Applications
2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs that target these receptors. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-butanoyl-7-[(2,3-dimethoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-4-7-18(24)23-13-11-21(15-23)10-6-12-22(20(21)25)14-16-8-5-9-17(26-2)19(16)27-3/h5,8-9H,4,6-7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRKMZDLUFJOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6032079.png)

![2-{[5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6032092.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B6032103.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6032111.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![1-[4-(difluoromethoxy)benzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6032124.png)
![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6032141.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6032162.png)
![2-[(6-methoxy-4-pyrimidinyl)amino]-1-phenylethanol trifluoroacetate (salt)](/img/structure/B6032174.png)

